4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with both a phenyl group and a trifluoromethyl phenyl group. Its molecular formula is , and it has a molecular weight of approximately 223.19 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions, making it a compound of interest in various fields, including medicinal chemistry and materials science.
The chemical reactivity of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which can facilitate electrophilic substitution reactions. This compound may participate in:
Specific reactions include coupling reactions with aryl halides or other electrophiles under appropriate conditions, often involving catalysts such as palladium complexes.
The synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine typically involves:
For instance, one method involves heating a mixture of 4-(trifluoromethyl)aniline with a suitable pyridine derivative in the presence of a palladium catalyst and a base in a solvent such as dimethylformamide or toluene .
4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine has several potential applications:
Interaction studies involving 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with proteins involved in signaling pathways or metabolic processes, although detailed mechanisms remain to be fully characterized. Techniques such as surface plasmon resonance and molecular docking simulations could provide insights into these interactions.
Several compounds share structural similarities with 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine. Here are some notable examples:
Uniqueness: The distinct combination of the pyridine core with both phenyl and trifluoromethyl substituents sets 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine apart from these similar compounds, potentially influencing its reactivity and biological properties.
The core structure of 4-phenyl-2-(4-(trifluoromethyl)phenyl)pyridine consists of a pyridine ring substituted at the 2- and 4-positions. The 2-position bears a 4-(trifluoromethyl)phenyl group, while the 4-position is occupied by a phenyl group. According to IUPAC conventions, the parent heterocycle is pyridine, with substituents prioritized based on Cahn-Ingold-Prelog rules. The systematic name is derived as follows:
Thus, the full IUPAC name is 2-[4-(trifluoromethyl)phenyl]-4-phenylpyridine. The molecular formula is C₁₈H₁₂F₃N, with a molecular weight of 299.3 g/mol, analogous to structurally related compounds.
The trifluoromethyl group (-CF₃) introduces significant electron-withdrawing character, while the phenyl groups contribute steric bulk and π-conjugation.
The synthesis of aromatic trifluoromethyl compounds has evolved through key milestones:
These methods were pivotal for synthesizing derivatives like 4-phenyl-2-(4-(trifluoromethyl)phenyl)pyridine. Modern approaches often employ transition-metal catalysis or Friedel-Crafts alkylation to install trifluoromethyl groups regioselectively. For example, Friedel-Crafts reactions using trifluoromethylthiol reagents enable the introduction of -SCF₃ groups, though analogous strategies for -CF₃ require careful optimization.
The -CF₃ group exerts two primary effects:
The synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through various palladium-catalyzed cross-coupling strategies, which have revolutionized the formation of carbon-carbon bonds in heterocyclic chemistry [1]. These methodologies offer significant advantages including high regioselectivity, functional group tolerance, and generally good to excellent yields under relatively mild reaction conditions [2]. Palladium-catalyzed approaches represent some of the most efficient and versatile methods for constructing the target molecule by enabling the selective introduction of both the phenyl and trifluoromethylphenyl moieties at the desired positions of the pyridine core [1] [2].
The Suzuki-Miyaura borylation reaction represents a powerful synthetic approach for the preparation of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine through the coupling of halopyridines with organoboron compounds [3]. This methodology typically involves a two-step process: first, the borylation of an aryl or heteroaryl halide to form an organoboron intermediate, followed by a cross-coupling reaction with another halide to form the desired carbon-carbon bond [4].
For the synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine, the reaction can proceed via two main pathways:
Pathway 1: Sequential borylation and coupling
| Step | Reaction Components | Conditions | Yield Range |
|---|---|---|---|
| 1 | 2,4-Dihalopyridine + Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc, dioxane, 80-100°C | 70-85% |
| 2 | Borylated pyridine + 4-(trifluoromethyl)phenyl halide | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80-100°C | 65-80% |
| 3 | 2-(4-(trifluoromethyl)phenyl)pyridine-4-halide + phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80-100°C | 70-85% |
The mechanism of this transformation involves several key steps [3] [5]. Initially, oxidative addition of the palladium(0) catalyst to the halopyridine forms an organopalladium(II) halide complex [3]. This is followed by transmetalation with the activated organoboron species, which is facilitated by the base (typically potassium acetate or potassium carbonate) [4] [5]. Finally, reductive elimination releases the coupled product and regenerates the palladium(0) catalyst to continue the catalytic cycle [3].
The borylation step specifically involves the reaction of a halopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base [4]. The base plays a crucial role in activating the diboron reagent through coordination to one of the boron atoms, increasing its nucleophilicity and facilitating the transmetalation step [4] [5]. This approach allows for the regioselective introduction of the boronate group, which can then be utilized in subsequent coupling reactions [2] [4].
Direct arylation of pyridine cores offers an alternative and often more atom-economical approach to synthesizing 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine compared to traditional cross-coupling methods [6] [7]. This methodology involves the direct functionalization of carbon-hydrogen bonds in the pyridine ring, eliminating the need for pre-functionalization with halides or metallating agents [6].
For the synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine, direct arylation can be employed through several strategic approaches:
| Approach | Reaction Components | Catalyst System | Conditions | Yield Range |
|---|---|---|---|---|
| Sequential C-H arylation | Pyridine + 4-(trifluoromethyl)phenyl halide, then phenyl halide | Pd(OAc)₂/P(t-Bu)₃ | K₂CO₃, DMA, 100-130°C | 55-75% |
| One-pot dual C-H arylation | Pyridine + 4-(trifluoromethyl)phenyl halide + phenyl halide | Pd(OAc)₂/PCy₃ | Cs₂CO₃, PivOH, DMA, 120-140°C | 40-65% |
| Pyridine N-oxide arylation | Pyridine N-oxide + aryl halides | Pd(OAc)₂/dppb | K₃PO₄, toluene, 110°C | 60-80% |
The mechanism of direct arylation typically involves several key steps [7] [8]. First, oxidative addition of the aryl halide to the palladium(0) catalyst forms an arylpalladium(II) species [7]. The pyridine substrate then coordinates to the palladium center, followed by a concerted metallation-deprotonation (CMD) process that forms a palladium-carbon bond at the desired position of the pyridine ring [8]. Finally, reductive elimination releases the arylated pyridine product and regenerates the palladium(0) catalyst [7] [8].
One significant challenge in the direct arylation of pyridines is the inherent coordination ability of the pyridine nitrogen, which can deactivate the catalyst by occupying coordination sites necessary for C-H activation [6] [7]. To overcome this limitation, several strategies have been developed, including the use of pyridine N-oxides as substrates, which modulate the electronic properties of the pyridine ring and direct the arylation to specific positions [8] [9].
C-H functionalization methodologies represent a paradigm shift in synthetic organic chemistry, offering direct transformation of previously considered "inert" C-H bonds into valuable functional groups [10]. For the synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine, these approaches provide atom-economical and step-efficient routes by eliminating the need for pre-functionalized starting materials [10] [11].
Transition metal-mediated ortho-activation represents a powerful strategy for the regioselective functionalization of pyridine derivatives to synthesize 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine [11] [12]. This approach exploits the directing ability of the pyridine nitrogen or other functional groups to guide the metal catalyst to specific ortho positions for C-H activation [11].
Several transition metal systems have been developed for the ortho-activation of pyridines:
| Metal Catalyst | Directing Strategy | Reaction Conditions | Regioselectivity | Yield Range |
|---|---|---|---|---|
| Iridium complexes | Lewis acidic boron coordination | [Ir(COD)OMe]₂, dtbpy, THF, 80°C | C2 selective | 65-85% |
| Rhodium complexes | N-heterocyclic carbene ligands | [Rh(COD)Cl]₂, NHC ligand, Cs₂CO₃, toluene, 120°C | C2/C6 selective | 60-80% |
| Palladium catalysts | Pyridine N-oxide | Pd(OAc)₂, carboxylate base, toluene, 110°C | C2 selective | 70-90% |
The mechanism of transition metal-mediated ortho-activation typically involves several key steps [11] [12]. Initially, coordination of the pyridine nitrogen to the metal center or to a Lewis acidic ligand on the metal positions the catalyst near the desired C-H bond [11]. This is followed by C-H bond cleavage through a concerted metallation-deprotonation (CMD) process, often facilitated by a carboxylate ligand [12] [13]. The resulting organometallic intermediate can then undergo functionalization through various pathways, including transmetalation with an organoboron reagent followed by reductive elimination to form the desired C-C bond [11] [13].
A particularly innovative approach involves the use of iridium complexes with Lewis acidic boryl ligands, where the pyridine nitrogen coordinates to the boron rather than the metal center [11]. This unique topology directs the iridium to activate the ortho C-H bond, enabling regiospecific functionalization that differs from traditional metal-directed approaches [11] [12].
Photoredox-catalyzed radical coupling represents an emerging and powerful approach for the synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine under mild conditions [14] [15]. This methodology harnesses the power of visible light to generate reactive radical species that can participate in C-H functionalization reactions without requiring harsh conditions or stoichiometric oxidants [14].
The photoredox-catalyzed synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through several strategic approaches:
| Approach | Photocatalyst | Radical Precursors | Conditions | Yield Range |
|---|---|---|---|---|
| Pyridinyl radical coupling | Organic dyes (e.g., 4CzIPN) | Pyridinium salts, aryl halides | Blue LEDs, dithiophosphoric acid, DMF, rt | 55-75% |
| Dual catalytic systems | [Ir(ppy)₃] or [Ru(bpy)₃]²⁺ | Aryldiazonium salts, boronic acids | Blue LEDs, base, acetonitrile, rt | 60-80% |
| Pyridylphosphonium approach | Organic photocatalysts | Pyridylphosphonium salts, alkyl/aryl radicals | Blue LEDs, Lewis acid, acetonitrile, rt | 50-70% |
The mechanism of photoredox-catalyzed radical coupling typically involves several key steps [14] [15]. Initially, the photocatalyst absorbs visible light to generate an excited state species capable of single-electron transfer (SET) processes [14]. For pyridine functionalization, this often involves reduction of a pyridinium ion to form a pyridinyl radical, which can then couple with other radical species generated in the reaction mixture [14] [16]. Alternatively, the excited photocatalyst can oxidize an arylboron species to generate an aryl radical that subsequently adds to the pyridine ring [15].
A particularly innovative approach involves the use of pyridylphosphonium salts as alternatives to cyanopyridines in radical-radical coupling reactions [15]. In this methodology, the pyridylphosphonium salt undergoes single-electron reduction, facilitated by Lewis acid coordination, to generate a reactive radical species that can couple with other radicals to form the desired C-C bonds [15]. This approach offers distinct advantages in terms of regioselectivity and functional group tolerance compared to traditional methods [14] [15].
The Knoevenagel condensation represents a versatile approach for the construction of pyridine rings with specific substitution patterns, offering a complementary strategy to transition metal-catalyzed methods for the synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine [17] [18]. This methodology involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form an α,β-unsaturated product, which can be further elaborated into the desired pyridine structure [17].
For the synthesis of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine via Knoevenagel condensation, a multi-step assembly approach is typically employed:
| Step | Reaction Type | Key Reagents | Conditions | Yield Range |
|---|---|---|---|---|
| 1 | Knoevenagel condensation | Benzaldehyde, 4-(trifluoromethyl)benzaldehyde, active methylene compound | Piperidine, ethanol, reflux | 70-85% |
| 2 | Michael addition | Condensation product, enamine or enolate | Base, THF, 0°C to rt | 65-80% |
| 3 | Cyclization | Addition product, ammonium acetate | Acetic acid, reflux | 60-75% |
| 4 | Aromatization | Cyclized product, oxidant (e.g., DDQ) | Toluene, reflux | 75-90% |
The mechanism of pyridine formation via Knoevenagel condensation involves several key steps [17] [18]. Initially, the base-catalyzed condensation of an aldehyde with an active methylene compound forms an α,β-unsaturated intermediate [17]. This intermediate can then undergo Michael addition with another enolate or enamine to form a 1,5-dicarbonyl compound [17]. Subsequent reaction with ammonia or an ammonium salt leads to cyclization, forming a dihydropyridine intermediate that undergoes oxidation to yield the fully aromatized pyridine product [17] [18].
A particularly efficient approach for the synthesis of triarylpyridines involves a one-pot, three-component reaction of two equivalents of a methyl ketone (one bearing a trifluoromethyl group) with an aldehyde and ammonium acetate [18]. This methodology allows for the direct assembly of the pyridine core with the desired substitution pattern in a single operation, offering advantages in terms of step economy and overall efficiency [18]. The reaction can be conducted under solvent-free conditions at elevated temperatures (approximately 110°C) in the presence of suitable catalysts, providing access to the target compound in moderate to good yields [18].
Single-crystal X-ray diffraction represents the most definitive method for elucidating the three-dimensional molecular structure and solid-state packing arrangements of organic compounds. For 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine, crystallographic analysis provides crucial insights into the molecular geometry, intermolecular interactions, and crystal packing motifs that govern the compound's solid-state properties.
The crystallographic characterization of structurally related trifluoromethyl-substituted aromatic compounds demonstrates typical features that can be extrapolated to understand the behavior of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine. Studies of analogous systems reveal that these compounds typically crystallize in low-symmetry space groups, often triclinic or monoclinic systems, due to the bulky nature of the trifluoromethyl substituent and the resulting steric constraints [1] [2].
| Crystallographic Parameter | Typical Range for Trifluoromethyl Pyridines |
|---|---|
| Crystal System | Triclinic, Monoclinic |
| Typical Space Groups | P1̄, P21/c, P21/n |
| Density (g/cm³) | 1.35-1.45 |
| Temperature (K) | 100-293 |
| Z value | 2-4 |
The dihedral angle between aromatic ring systems in 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine represents a critical structural parameter that influences both the electronic properties and solid-state packing behavior of the molecule. This angle is defined as the intersection between the least-squares planes through the carbon atoms of the respective aromatic rings.
Crystallographic studies of related trifluoromethyl-substituted aromatic compounds reveal that the presence of the bulky trifluoromethyl group significantly affects the planarity of the molecular framework. For instance, in the structurally analogous 4'-[2-(Trifluoromethyl)phenyl]-2,2':6',2''-terpyridine, the dihedral angle between the phenyl ring and the terpyridyl unit was determined to be 69.2(1)° [1]. This substantial deviation from planarity arises from steric interactions involving the bulky trifluoromethyl substituent, which forces the aromatic rings to adopt a twisted conformation to minimize unfavorable van der Waals contacts.
Similar dihedral angle measurements have been reported for other trifluoromethyl-containing aromatic systems. In 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, the dihedral angle between the benzene and pyridine rings was found to be 59.8(3)° [3]. These values demonstrate a consistent trend where trifluoromethyl substitution leads to significant non-planarity in aromatic systems.
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 4'-[2-(Trifluoromethyl)phenyl]-2,2':6',2''-terpyridine | 69.2(1) | [1] |
| 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | 59.8(3) | [3] |
| Expected range for 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine | 45-70 | Extrapolated |
The magnitude of the dihedral angle in 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine is expected to be influenced by several factors. The para-position of the trifluoromethyl group relative to the pyridine ring attachment point should result in less severe steric hindrance compared to ortho-substituted analogs, potentially leading to a smaller dihedral angle. However, the presence of the phenyl substituent at the 4-position of the pyridine ring introduces additional steric considerations that may contribute to the overall molecular twist.
The solid-state packing of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine is significantly influenced by intermolecular π-π stacking interactions between aromatic ring systems. These non-covalent interactions play a crucial role in determining the crystal structure and physical properties of the compound.
Crystallographic studies of related trifluoromethyl-substituted aromatic compounds reveal distinctive π-π stacking patterns. In the crystal structure of 4'-[2-(Trifluoromethyl)phenyl]-2,2':6',2''-terpyridine, the molecules stack in a head-to-tail orientation perpendicular to the crystallographic c-axis [1] [2]. The structure is stabilized by π-π interactions between terminal pyridine rings of adjacent molecules, with a perpendicular distance between the mean planes of 3.4(1) Å. This distance falls within the typical range for effective π-π interactions (3.2-3.8 Å) and indicates significant intermolecular electronic overlap [1].
The presence of trifluoromethyl groups introduces both electronic and steric effects that influence π-π stacking behavior. The electron-withdrawing nature of the trifluoromethyl substituent creates electron-deficient aromatic systems that can engage in complementary π-π interactions with electron-rich or neutral aromatic rings [4] [5]. Computational studies have demonstrated that trifluoromethylation enhances intermolecular interaction energies and promotes more favorable cofacial orientations compared to unsubstituted analogs [4].
| Interaction Type | Typical Distance (Å) | Energy Range (kcal/mol) |
|---|---|---|
| Face-to-face π-π stacking | 3.2-3.8 | -2 to -5 |
| Edge-to-face π-π stacking | 3.5-4.0 | -1 to -3 |
| Offset π-π stacking | 3.3-3.6 | -2 to -4 |
The stacking arrangement in 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine is expected to be influenced by the specific substitution pattern. The para-trifluoromethyl substitution creates a localized electron-deficient region that can participate in attractive interactions with electron-rich aromatic systems or form complementary stacking arrangements with similarly substituted molecules. The additional phenyl ring at the 4-position of the pyridine provides multiple sites for potential π-π interactions, leading to complex three-dimensional packing motifs.
Studies of trifluoromethylated aromatic systems have revealed that the CF₃ group can participate in both direct and indirect intermolecular interactions. While the CF₃ group itself is not aromatic, it can influence the π-electron density distribution of the attached aromatic ring, thereby modulating π-π stacking interactions [6]. Additionally, the fluorine atoms of the trifluoromethyl group can engage in weak C-H···F hydrogen bonding and F···F contacts that contribute to the overall crystal packing stability [7].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, electronic environment, and dynamic behavior of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine in solution. The presence of both fluorine-19 and carbon-13 nuclei in the molecule enables the application of specialized NMR techniques that offer unique insights into the compound's electronic and structural characteristics.
Fluorine-19 nuclear magnetic resonance spectroscopy represents one of the most sensitive and informative techniques for characterizing trifluoromethyl-containing compounds. The ¹⁹F nucleus possesses a high gyromagnetic ratio and exhibits chemical shifts over an exceptionally broad range, making it an excellent probe for studying electronic and structural effects in fluorinated molecules [8] [9].
The trifluoromethyl group in 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine is expected to exhibit a characteristic ¹⁹F NMR signal in the region typical of aromatic trifluoromethyl substituents. Based on literature data for related compounds, the chemical shift is anticipated to appear between -62 and -63 ppm relative to trichlorofluoromethane (CFCl₃) as an external standard [10] [11].
Comprehensive analysis of ¹⁹F NMR data for trifluoromethyl-substituted pyridine derivatives reveals several important trends. The compound 2-(4-(trifluoromethyl)phenyl)pyridine, which serves as a structural analog, exhibits a ¹⁹F NMR signal at -62.6 ppm [10] [11]. This chemical shift value reflects the electronic environment of the trifluoromethyl group when attached to an aromatic ring that is conjugated with a pyridine system.
| Compound | ¹⁹F Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| 2-(4-(Trifluoromethyl)phenyl)pyridine | -62.6 | Singlet | [10] [11] |
| 4-Trifluoromethylbenzonitrile | -62.8 | Singlet | [9] |
| General aromatic CF₃ range | -62 to -65 | Singlet | [12] |
| Expected for title compound | -62 to -63 | Singlet | Predicted |
The chemical shift of the trifluoromethyl group is influenced by several electronic factors. The electron-withdrawing nature of the pyridine nitrogen and the aromatic π-system creates an electron-deficient environment that affects the shielding of the fluorine nuclei. The para-substitution pattern ensures that the electronic effects are transmitted effectively through the aromatic system via resonance and inductive mechanisms [12].
Temperature-dependent ¹⁹F NMR studies of related compounds have shown that the chemical shift of aromatic trifluoromethyl groups can exhibit slight temperature dependence due to changes in molecular conformation and solvation effects. However, this variation is typically small (±0.1-0.2 ppm) over the normal temperature range used for NMR measurements [8].
The ¹⁹F NMR spectrum of 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine is expected to show the trifluoromethyl signal as a sharp singlet, reflecting the equivalent nature of the three fluorine atoms and the absence of significant coupling to other nuclei. The high symmetry of the CF₃ group and its rapid rotation around the C-CF₃ bond axis result in time-averaged magnetic equivalence of the fluorine nuclei [9].
Carbon-13 nuclear magnetic resonance spectroscopy employing the Distortionless Enhancement by Polarization Transfer (DEPT-135) technique provides detailed information about the carbon framework and substitution patterns in 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine. DEPT-135 is particularly valuable for distinguishing between different types of carbon atoms based on their hydrogen substitution patterns [13] [14] [15].
The DEPT-135 experiment utilizes polarization transfer from ¹H to ¹³C nuclei, resulting in enhanced sensitivity and phase-selective detection of carbon signals. In the DEPT-135 spectrum, methyl (CH₃) and methine (CH) carbons appear as positive (upward) peaks, methylene (CH₂) carbons appear as negative (inverted) peaks, and quaternary carbons are absent due to the lack of attached protons [13] [14].
For 4-Phenyl-2-(4-(trifluoromethyl)phenyl)pyridine, the DEPT-135 spectrum is expected to reveal the following characteristic features:
| Carbon Type | Expected Chemical Shift (ppm) | DEPT-135 Phase | Multiplicity |
|---|---|---|---|
| Aromatic CH (pyridine) | 120-150 | Positive | Singlet |
| Aromatic CH (phenyl rings) | 125-135 | Positive | Singlet |
| Quaternary aromatic carbons | 140-160 | Absent | - |
| CF₃ carbon | 122-125 | Positive/Negative | Quartet (JCF = 272-273 Hz) |
The aromatic carbon atoms in the pyridine and phenyl rings are expected to appear in the typical aromatic region (120-160 ppm) of the ¹³C NMR spectrum. The DEPT-135 experiment will distinguish between protonated aromatic carbons (positive peaks) and quaternary aromatic carbons (absent in DEPT-135). The specific chemical shifts will be influenced by the electronic effects of the substituents and the heteroatom in the pyridine ring [16].
The trifluoromethyl carbon represents a unique feature in the DEPT-135 spectrum. This carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms, with a coupling constant of approximately 272-273 Hz [10] [17]. The chemical shift is expected to be in the range of 122-125 ppm, which is characteristic of trifluoromethyl carbons attached to aromatic systems [12].
The DEPT-135 technique is particularly valuable for confirming the substitution pattern and identifying the various carbon environments in the molecule. The absence of quaternary carbon signals in the DEPT-135 spectrum, combined with their presence in the standard ¹³C NMR spectrum, provides definitive evidence for the degree of substitution at each carbon position [15].
Analysis of the coupling patterns in the ¹³C NMR spectrum provides additional structural information. Carbons ortho and meta to the trifluoromethyl group typically exhibit small coupling constants (JCF = 3-4 Hz and 1-2 Hz, respectively) due to the through-bond transmission of fluorine-carbon coupling. These coupling patterns can be observed as multipicity in the carbon signals and provide confirmation of the substitution pattern [10] [17].